molecular formula C19H25N3O2 B2517019 N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-21-9

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2517019
CAS No.: 852368-21-9
M. Wt: 327.428
InChI Key: GPBXJIPEDVERPG-UHFFFAOYSA-N
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Description

This compound is part of the indole derivative family, which is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves several steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary but generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in modulating epigenetic markers by inhibiting EZH2, which is involved in gene expression regulation.

    Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases where EZH2 plays a critical role.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme Histone-lysine N-methyltransferase EZH2. This enzyme is responsible for the methylation of histone proteins, which affects gene expression. By inhibiting EZH2, N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide can alter the expression of genes involved in cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar compounds to N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide include other indole derivatives and EZH2 inhibitors. Some examples are:

    GSK126: Another EZH2 inhibitor with a similar mechanism of action.

    EPZ-6438 (Tazemetostat): A potent and selective EZH2 inhibitor used in clinical trials for cancer treatment.

This compound is unique due to its specific chemical structure, which provides distinct binding properties and biological activities compared to other similar compounds.

Biological Activity

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The molecular formula of this compound is C25H34N4O4C_{25}H_{34}N_{4}O_{4}, with a molecular weight of 454.6 g/mol. The structure features an indole core, an azepane ring, and an oxoacetamide group, which may contribute to its unique chemical properties and biological activities .

PropertyValue
Molecular FormulaC25H34N4O4
Molecular Weight454.6 g/mol
CAS Number872857-81-3

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it is hypothesized that the compound interacts with key molecular targets such as enzymes and receptors involved in oncogenic signaling pathways. The oxoacetamide group may enhance binding affinity to these targets, facilitating its biological effects .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This could have implications for treating inflammatory diseases.

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-(piperidin-1-yl)propyl)-2-(1H-indol-3-yl)-2-oxoacetamidePiperidine ring instead of azepaneSimilar anticancer activity
N-[3-(azepan-1-yl)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamideDimethyl substitution on indole coreEnhanced selectivity in cancer cells

These comparisons highlight how structural modifications can influence biological activity and target specificity.

Study 1: Anticancer Efficacy

A recent experimental study evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell proliferation rates (up to 70% inhibition at 50 µM concentration) compared to untreated controls .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent in inflammatory disorders .

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(16-14-21-17-9-4-3-8-15(16)17)19(24)20-10-7-13-22-11-5-1-2-6-12-22/h3-4,8-9,14,21H,1-2,5-7,10-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBXJIPEDVERPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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